molecular formula C20H11Cl2N3O3 B11546242 2-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11546242
M. Wt: 412.2 g/mol
InChI Key: LIJOWLOEWRWNSF-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine: is a complex organic compound that features a benzoxazole core substituted with dichlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine typically involves a multi-step process:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution with Dichlorophenyl Group:

    Formation of Schiff Base: The final step involves the condensation of the benzoxazole derivative with 3-nitrobenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its dichlorophenyl and nitrophenyl groups make it a useful tool for investigating biological pathways.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and exhibit similar chemical reactivity.

    Benzoxazole derivatives: Compounds with a benzoxazole core have comparable structural features and applications.

    Nitrophenyl derivatives: These compounds contain the nitrophenyl group and are used in similar research and industrial applications.

Uniqueness

What sets 2-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C20H11Cl2N3O3

Molecular Weight

412.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C20H11Cl2N3O3/c21-16-6-4-13(9-17(16)22)20-24-18-10-14(5-7-19(18)28-20)23-11-12-2-1-3-15(8-12)25(26)27/h1-11H

InChI Key

LIJOWLOEWRWNSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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